molecular formula C7H11NO4 B6147961 3-(3-oxomorpholin-4-yl)propanoic acid CAS No. 933724-49-3

3-(3-oxomorpholin-4-yl)propanoic acid

Cat. No.: B6147961
CAS No.: 933724-49-3
M. Wt: 173.2
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Description

3-(3-Oxomorpholin-4-yl)propanoic acid is a propanoic acid derivative featuring a morpholine ring substituted with an oxo group at the 3-position.

Properties

CAS No.

933724-49-3

Molecular Formula

C7H11NO4

Molecular Weight

173.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-oxomorpholin-4-yl)propanoic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the morpholine derivative with a suitable propanoic acid derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(3-oxomorpholin-4-yl)propanoic acid can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the morpholine ring, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products:

    Oxidation Products: Carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various functionalized morpholine derivatives.

Scientific Research Applications

Chemistry: 3-(3-oxomorpholin-4-yl)propanoic acid is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 3-(3-oxomorpholin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group and the morpholine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and interactions depend on the specific application and target.

Comparison with Similar Compounds

Example Compounds :

  • 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1)
  • 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (3)

Key Findings :

  • Source: Marine actinomycete Streptomyces coelicolor LY001 .
  • Activity: Demonstrated selective antimicrobial effects against Escherichia coli and Staphylococcus aureus (MIC values <10 µg/mL).
  • Structural Differentiation: Chlorination at the phenyl ring increases antimicrobial potency compared to non-halogenated analogs like 3-phenylpropanoic acid (4), which showed negligible activity .

3-(4-Hydroxyphenyl)propanoic Acid Derivatives

Example Compounds :

  • 3-(4-Hydroxyphenyl)propanoic acid derivatives (e.g., thiazolone hybrids)

Key Findings :

  • Activity : Exhibited significant anticancer activity against MCF-7 and BT-474 breast cancer cell lines (IC₅₀: 2–5 µM) and antimicrobial effects against Bacillus subtilis and Aspergillus flavus .
  • Mechanism: The phenolic hydroxyl group facilitates interactions with cellular targets, such as enzymes or DNA, while the propanoic acid backbone enhances metabolic stability .

Morpholine-Containing Propanoic Acid Derivatives

Example Compound :

  • 3-[(5Z)-5-{[2-(2,6-Dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Key Findings :

  • Hypothesized Activity: The morpholine ring may improve solubility and bioavailability, while the thiazolidinone group could confer anti-inflammatory or antimicrobial properties, as seen in related scaffolds .

Sulfur-Containing Propanoic Acid Esters

Example Compounds :

  • 3-(Methylthio)propanoic acid methyl ester
  • 3-(Methylthio)propanoic acid ethyl ester

Key Findings :

  • Source: Identified as key aroma compounds in pineapple varieties (Tainong No. 4 and No. 6) .
  • Odor Contribution : Low odor thresholds (7–180 µg·kg⁻¹) make these esters critical for fruity aromas, with OAVs (odor activity values) >1 in pineapple pulp .

Data Table: Comparative Analysis of Propanoic Acid Derivatives

Compound Name Structural Features Biological/Sensory Activity Source/Reference
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Chlorinated phenyl ring Antimicrobial (E. coli, S. aureus) Marine actinomycetes
3-(4-Hydroxyphenyl)propanoic acid derivatives Phenolic hydroxyl group Anticancer, antimicrobial Synthetic hybrids
Morpholine-thiazolidinone hybrid Morpholine + thiazolidinone Hypothesized protease inhibition Synthetic
3-(Methylthio)propanoic acid esters Sulfur-containing ester Aroma compounds (pineapple) Natural (pineapple)

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